ベータ-ボスウェリア酸

概要

説明

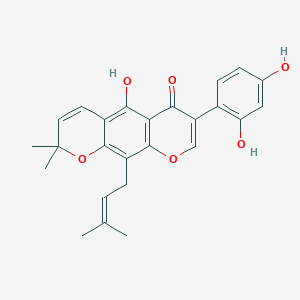

Boswellic acids are a series of pentacyclic triterpenoid molecules produced by plants in the genus Boswellia. Boswellic acids have been traditionally used for their anti-inflammatory properties and have recently gained attention for their potential therapeutic effects in various chronic diseases .

科学的研究の応用

Boswellic acids have a wide range of scientific research applications due to their diverse biological activities. They are extensively studied for their anti-inflammatory, anti-tumor, antiviral, hepatoprotective, gastroprotective, antidiabetic, antimicrobial, hemolytic, antipruritic, spasmolytic, and antithrombotic properties . In modern medicine, boswellic acids are used in the development of novel drug delivery systems, such as nanoparticles, to enhance their bioavailability and therapeutic effects .

作用機序

ボスウェリア酸の作用機序は、重要な酵素とシグナル伝達経路の阻害を伴います。 たとえば、ボスウェリア酸は、ロイコトリエンの合成において重要な役割を果たす酵素である5-リポキシゲナーゼの活性を阻害し、抗炎症効果を発揮します . さらに、ボスウェリア酸は、カスパーゼを活性化し、活性酸素種の生成を調節することにより、癌細胞のアポトーシスを誘導することが示されています .

生化学分析

Biochemical Properties

Beta-Boswellic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of the enzyme 5-lipoxygenase through a non-redox reaction . Specifically, the 3-acetyl-11-keto-beta-Boswellic acid binds as an allosteric partial inhibitor, initiating a shift in regioselectivity of the catalyzed reaction .

Cellular Effects

Beta-Boswellic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It also binds to the innate immune receptor Toll-like Receptor 4 (TLR4) complex and inhibits both TLR4 and Interleukin 1 Receptor (IL1R) signaling in OA chondrocytes, osteoblasts, and synoviocytes .

Molecular Mechanism

The molecular mechanism of action of Beta-Boswellic acid involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the innate immune receptor Toll-like Receptor 4 (TLR4) complex and inhibits both TLR4 and Interleukin 1 Receptor (IL1R) signaling . This inhibition downregulates reactive oxygen species (ROS) synthesis and MAPK p38/NFκB, NLRP3, IFNαβ, TNF, and ECM-related pathways .

Temporal Effects in Laboratory Settings

The effects of Beta-Boswellic acid change over time in laboratory settings. It has been shown to markedly improve neurological deficits and decrease infarct volume and necrotic neurons in rats . The in vitro results showed that Beta-Boswellic acid protected neurons against oxygen-glucose deprivation and reoxygenation (OGD/R)-induced injury .

Dosage Effects in Animal Models

The effects of Beta-Boswellic acid vary with different dosages in animal models. For instance, in a study involving rats, Beta-Boswellic acid was administered at doses of 1, 2, and 10 mg/kg body weight for 21 days, significantly improving body weight loss, water consumption, and specifically the concentration of blood glucose level in diabetic animals .

Metabolic Pathways

Beta-Boswellic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it inhibits the activity of the enzyme 5-lipoxygenase .

準備方法

合成経路と反応条件: ボスウェリア酸は、ボスウェリア属植物のガム樹脂からさまざまな抽出方法によって単離することができます。 一般的な方法の1つは、エタノールを使用して樹脂を抽出し、その後、クロマトグラフィー分離によって個々のボスウェリア酸を分離することです . 高速液体クロマトグラフィー(HPLC)は、ボスウェリア酸の定量および分離によく用いられます .

工業生産方法: ボスウェリア酸の工業生産は、通常、ボスウェリア樹脂からの大規模抽出を伴います。 樹脂は収集され、乾燥され、次にエタノールまたはメタノールを用いた溶媒抽出にかけられます。 その後、抽出物をクロマトグラフィー技術を使用して精製し、高純度のボスウェリア酸を得ます .

化学反応の分析

反応の種類: ボスウェリア酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 たとえば、ボスウェリア・サクラ樹脂の熱分解により、環Aの芳香族化が起こり、トリアロマーティック化合物が形成されます .

一般的な試薬と条件: ボスウェリア酸の反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、多くの場合、所望の変換を達成するために、制御された温度と特定の溶媒を伴います .

主な生成物: ボスウェリア酸の反応から形成される主な生成物には、アセチル化およびケト化されたボスウェリア酸など、官能基が修飾されたさまざまな誘導体が含まれます .

4. 科学研究の応用

ボスウェリア酸は、その多様な生物活性により、幅広い科学研究の応用があります。 ボスウェリア酸は、抗炎症作用、抗腫瘍作用、抗ウイルス作用、肝保護作用、胃保護作用、抗糖尿病作用、抗菌作用、溶血作用、抗掻痒作用、痙攣解作用、抗血栓作用について広く研究されています . 現代医学では、ボスウェリア酸は、ナノ粒子などの新しいドラッグデリバリーシステムの開発に使用されており、その生物学的利用能と治療効果を高めています .

類似化合物との比較

ボスウェリア酸は、その五環式トリテルペノイド構造と多様な生物活性により、ユニークです。 類似の化合物には、ウルソール酸やオレアノール酸などの他のトリテルペノイドが含まれ、これらも抗炎症作用と抗癌作用を示します . ボスウェリア酸は、5-リポキシゲナーゼを阻害する能力と、さまざまな疾患経路における特定の分子標的に特徴があります .

類似化合物のリスト:

- ウルソール酸

- オレアノール酸

- ベチュリン酸

ボスウェリア酸は、その独特の構造的特徴と特定の作用機序により、伝統医学と現代医学の両方で貴重な化合物です。

特性

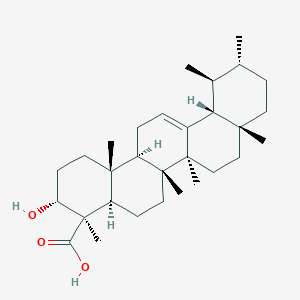

IUPAC Name |

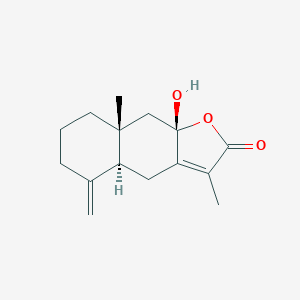

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQZFQREPIKMG-PONOSELZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057578 | |

| Record name | beta-Boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Boswellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

631-69-6 | |

| Record name | beta-Boswellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boswellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BOSWELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B252M1YO2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Boswellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

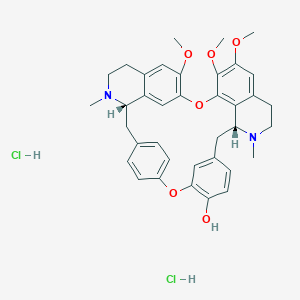

![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B190623.png)